Isoquinoline-5-sulfonyl Chloride
Overview
Description
Isoquinoline-5-sulfonyl chloride is an organic compound with the molecular formula C9H6ClNO2S and a molecular weight of 227.67 g/mol . It is a white to off-white solid that is sensitive to moisture and is typically stored under inert gas conditions at low temperatures . This compound is a significant intermediate in the synthesis of various pharmaceuticals, particularly those targeting the Rho kinase pathway .
Mechanism of Action
Target of Action
Isoquinoline-5-sulfonyl Chloride is an Isoquinoline sulfonamide, which is shown to act as an inhibitor of mammalian protein kinases . These protein kinases are the primary targets of this compound. Protein kinases play a crucial role in various cellular processes, including cell division, signal transduction, and differentiation .
Mode of Action
This compound interacts with its targets, the protein kinases, by competitively binding to ATP . This competitive binding inhibits the activity of the protein kinases, thereby altering their function and resulting in changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. Specifically, it impacts the pathways involving signal transduction and cell division . The downstream effects of this include changes in cell growth and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of protein kinase activity, which can lead to alterations in cell growth and differentiation . This can have significant effects on various biological processes, including cell division and signal transduction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the pH of the environment can affect the compound’s solubility and therefore its bioavailability .
Biochemical Analysis
Biochemical Properties
Isoquinoline-5-sulfonyl Chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is a RHO kinase inhibitor that increases the activity of myosin light chain phosphatase, leading to vasodilation and reduced tension in endothelial cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by improving microcirculation in brain tissue . It also antagonizes inflammatory factors, protects neurons against apoptosis, and promotes neuronal regeneration .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. As a RHO kinase inhibitor, it increases the activity of myosin light chain phosphatase, leading to vasodilation and reduced tension in endothelial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-5-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of isoquinoline-5-sulfonic acid with thionyl chloride in the presence of N,N-dimethylformamide as a catalyst . The reaction is typically carried out at elevated temperatures (70-80°C) and then cooled to below 55°C before adding the isoquinoline-5-sulfonic acid . The mixture is then stirred, filtered, and dried to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of thionyl chloride and N,N-dimethylformamide remains prevalent, with additional steps to manage waste and by-products to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-5-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It reacts readily with nucleophiles such as amines to form sulfonamide derivatives .
Common Reagents and Conditions:
Amines: React with this compound to form sulfonamides.
Alcohols: Can react to form sulfonate esters.
Water: Hydrolyzes the compound to isoquinoline-5-sulfonic acid.
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Isoquinoline-5-sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
Isoquinoline-5-sulfonyl chloride is widely used in scientific research due to its role as an intermediate in the synthesis of various bioactive compounds. It is particularly important in the development of Rho kinase inhibitors, which have applications in treating cardiovascular diseases, neurological disorders, and cancer . Additionally, it is used in the synthesis of other heterocyclic compounds that exhibit antibacterial and anticancer activities .
Comparison with Similar Compounds
Isoquinoline-5-sulfonic Acid: The hydrolyzed form of isoquinoline-5-sulfonyl chloride.
Quinoline-5-sulfonyl Chloride: A similar compound with a quinoline ring instead of an isoquinoline ring.
Sulfonyl Chlorides: A broader class of compounds with similar reactivity.
Uniqueness: this compound is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various bioactive molecules. Its ability to form stable sulfonamide and sulfonate ester derivatives makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
isoquinoline-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIDHHUCCTYJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391888 | |
Record name | Isoquinoline-5-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84468-15-5 | |
Record name | 5-Isoquinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84468-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline-5-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Isoquinoline-5-sulfonyl Chloride in pharmaceutical research?
A1: this compound serves as a crucial intermediate in synthesizing Fasudil Hydrochloride [, , , ]. It reacts with Homopiperazine to form the final drug molecule.
Q2: Can you describe a common synthetic route for Fasudil Hydrochloride involving this compound?
A2: Multiple research papers [, , ] outline a consistent synthesis method:
Q3: The provided research mentions "high-purity" Fasudil Hydrochloride. What are the reported purity levels achieved using this compound in this synthesis?
A3: The research indicates that employing this compound in the synthesis allows for achieving Fasudil Hydrochloride with high purity, exceeding 99.9% with impurity content below 0.1% [, ].
Q4: Besides purity, what other advantages are there to using this specific synthesis route?
A4: The research highlights several advantages of this synthetic approach:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.